molecular formula C17H21NO2 B315370 2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR

2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR

Cat. No.: B315370
M. Wt: 271.35 g/mol
InChI Key: BOKFIHJMYFSDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-methyl-2-[(4-phenylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C17H21NO2/c1-17(12-19,13-20)18-11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,18-20H,11-13H2,1H3

InChI Key

BOKFIHJMYFSDEL-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR typically involves multiple steps. One common method includes the reaction of 4-biphenylylmethylamine with 2-methyl-1,3-propanediol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Biphenylylmethyl)amino]ethanol hydrochloride
  • (4-Biphenylylmethyl)(2-pyridinylmethyl)amine hydrochloride

Uniqueness

2-((1,1'-biphenyl-4-ylmethyl)amino)-2-methylpropane-1,3-diol, AldrichCPR is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

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